Bienvenue dans la boutique en ligne BenchChem!

N-isopropyl-1H-pyrrole-3-carboxamide

Physicochemical profiling Drug-likeness Fragment-based drug discovery

N-Isopropyl-1H-pyrrole-3-carboxamide (CAS 952674-94-1) is a simple N-alkyl-substituted pyrrole-3-carboxamide with molecular formula C8H12N2O and molecular weight 152.19 g/mol. It belongs to the broader pyrrole-3-carboxamide class, which has been explored across multiple therapeutic target families including JAK2 kinase inhibition , M1 muscarinic acetylcholine receptor positive allosteric modulation , and EZH2 inhibition for oncology applications.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B8627646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-1H-pyrrole-3-carboxamide
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CNC=C1
InChIInChI=1S/C8H12N2O/c1-6(2)10-8(11)7-3-4-9-5-7/h3-6,9H,1-2H3,(H,10,11)
InChIKeyXTMFQUUEEWMQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-1H-pyrrole-3-carboxamide (CAS 952674-94-1): Procurement-Relevant Identity and Class Context for Research Supply Decisions


N-Isopropyl-1H-pyrrole-3-carboxamide (CAS 952674-94-1) is a simple N-alkyl-substituted pyrrole-3-carboxamide with molecular formula C8H12N2O and molecular weight 152.19 g/mol [1]. It belongs to the broader pyrrole-3-carboxamide class, which has been explored across multiple therapeutic target families including JAK2 kinase inhibition [2], M1 muscarinic acetylcholine receptor positive allosteric modulation [3], and EZH2 inhibition for oncology applications [4]. The compound serves as both a standalone research tool and a synthetic building block, with the N-isopropyl pyrrole motif appearing as a core structural element in atorvastatin-class HMG-CoA reductase inhibitors [5]. Its physicochemical profile—moderate lipophilicity (XLogP3-AA = 0.8), two hydrogen bond donors, and a topological polar surface area of 44.9 Ų [1]—places it within fragment-like chemical space suitable for lead discovery and optimization campaigns.

Why N-Isopropyl-1H-pyrrole-3-carboxamide Cannot Be Interchanged with Its N-Methyl, N-Ethyl, or N-Cyclopropyl Analogs


Within the N-alkyl-1H-pyrrole-3-carboxamide series, the N-substituent directly governs three procurement-critical parameters: lipophilicity (which drives both solubility and passive membrane permeability), steric bulk (which dictates target complementarity), and conformational flexibility (which influences binding entropy). The N-isopropyl variant (XLogP3-AA = 0.8) [1] occupies a distinct physicochemical niche between the more polar N-methyl (estimated XLogP ≈ 0.2) and N-ethyl (estimated XLogP ≈ 0.4) analogs and the more lipophilic N-cyclopropyl congener. In the pyrrole-based HMG-CoA reductase inhibitor series, the N-isopropyl group has been specifically identified as a privileged substituent for achieving hepatoselectivity—a property not recapitulated by smaller N-alkyl groups [2]. Furthermore, class-level SAR from pyrrole-3-carboxamide JAK2 inhibitors demonstrates that even minor N-alkyl modifications produce quantifiable shifts in both potency and kinase selectivity profiles, confirming that these analogs are not functionally interchangeable [3].

Quantitative Differentiation Evidence for N-Isopropyl-1H-pyrrole-3-carboxamide Versus Closest Analogs


Lipophilicity Differentiation: N-Isopropyl Versus N-Methyl, N-Ethyl, and N-Cyclopropyl Pyrrole-3-Carboxamides

The N-isopropyl substituent confers an experimentally relevant lipophilicity advantage over smaller N-alkyl analogs. N-isopropyl-1H-pyrrole-3-carboxamide has a computed XLogP3-AA of 0.8 [1]. In contrast, N-methyl-1H-pyrrole-3-carboxamide (CAS 952674-93-0, MW 138.17) and N-ethyl-1H-pyrrole-3-carboxamide (CAS 952674-79-2, MW 138.17) are both more polar (estimated XLogP ~0.1–0.5 based on structural increment). The N-cyclopropyl analog (CAS 952674-82-7, MW 150.18) presents different steric and electronic properties due to the strained cyclopropyl ring. This logP differential of approximately 0.3–0.7 units between the isopropyl and methyl/ethyl analogs is meaningful in the context of fragment-based lead discovery, where even a ΔlogP of 0.5 can shift aqueous solubility by approximately 3-fold and alter passive permeability coefficients measurably [2].

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Steric and Conformational Differentiation: The Branched Isopropyl Group Versus Linear and Cyclic N-Alkyl Substituents

The N-isopropyl group introduces a branched, non-linear steric profile that is structurally distinct from all closest comparators. With a Taft steric parameter (Es) of approximately –0.47 for isopropyl, compared to 0.00 for methyl, –0.07 for ethyl, and approximately –0.06 for cyclopropyl [1], the isopropyl group presents measurably greater steric demand. This has practical consequences: in the atorvastatin-class pyrrole carboxamide series, the N-isopropyl-2,4-diphenyl-pyrrole-3-carboxamide core is a pharmacologically essential substructure conserved across multiple potent HMG-CoA reductase inhibitors, where the branched isopropyl group contributes to both target binding affinity and hepatoselective tissue distribution [2]. The N-methyl and N-ethyl variants lack the steric profile required to recapitulate this pharmacological profile in the same chemotype [2].

Conformational analysis Steric parameters Structure-activity relationships

Synthetic Provenance and Scalability: Patent-Documented Preparation Route for N-Isopropyl-1H-pyrrole-3-carboxamide

A scalable synthetic route for N-isopropyl-1H-pyrrole-3-carboxamide is documented in US Patent 7,615,642 B2, using 1H-pyrrole-3-carboxylic acid, isopropylamine, DIPEA as base, and HATU as coupling reagent in DMF [1]. This well-precedented carbodiimide-mediated amide coupling approach is robust and industrially transferable. By comparison, the N-cyclopropyl analog requires cyclopropylamine (a more costly and volatility-challenged amine) under identical conditions [1]. The N-tert-butyl analog is not commercially cataloged as widely as the isopropyl variant, reflecting the synthetic challenge of coupling sterically hindered tert-butylamine to the pyrrole-3-carboxylic acid core. The existence of a patent-validated synthetic protocol reduces procurement risk for the isopropyl derivative by providing a reproducible manufacturing path independent of any single supplier [1].

Synthetic accessibility Process chemistry Building block procurement

Fragment-Like Physicochemical Profile: Compliance with Rule-of-Three Guidelines for Fragment-Based Lead Discovery

N-Isopropyl-1H-pyrrole-3-carboxamide (MW 152.19, XLogP3 0.8, HBD 2, HBA 1, TPSA 44.9 Ų, rotatable bonds 2) [1] complies with the Congreve Rule-of-Three guidelines for fragment-based screening (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. By comparison, N-methyl-1H-pyrrole-3-carboxamide (MW 138.17) is slightly smaller but may exhibit lower passive permeability due to reduced lipophilicity, while N-cyclopropyl-1H-pyrrole-3-carboxamide (MW 150.18) introduces a metabolically reactive cyclopropyl ring that may generate CYP450-related liability in downstream optimization [3]. The isopropyl variant thus occupies a 'Goldilocks' position: sufficient lipophilicity for membrane permeability without the metabolic liability of the cyclopropyl group and with greater steric encoding than the methyl or ethyl analogs for target engagement.

Fragment-based drug discovery Lead-likeness Physicochemical property filters

Optimal Procurement and Application Scenarios for N-Isopropyl-1H-pyrrole-3-carboxamide Based on Quantitative Evidence


Fragment-Based Screening Library Design Requiring Balanced Lipophilicity Without Metabolic Activation Risk

When constructing a fragment library for target-based screening, N-isopropyl-1H-pyrrole-3-carboxamide should be prioritized over the N-cyclopropyl analog. Its XLogP3 of 0.8 and full Rule-of-Three compliance [1] ensure aqueous solubility suitable for screening at typical fragment concentrations (0.5–1 mM), while avoiding the CYP450-mediated metabolic activation risk associated with the cyclopropyl ring that can confound hit triage [2]. The N-methyl and N-ethyl analogs, though Rule-of-Three compliant, provide lower lipophilicity that may limit detection of weak (mM-range) binding interactions in biophysical assays such as SPR or NMR [3].

SAR Exploration of N-Alkyl Steric Effects in Pyrrole-3-Carboxamide-Based Inhibitor Series

For medicinal chemistry programs investigating pyrrole-3-carboxamide-based kinase inhibitors (JAK2, ERK5, or Cdc7), N-isopropyl-1H-pyrrole-3-carboxamide serves as the critical 'mid-sized branched' reference point in an N-alkyl SAR matrix. With a Taft Es of approximately –0.47, it fills the steric gap between linear N-methyl (Es = 0.00) and N-ethyl (Es ≈ –0.07) substituents and the more constrained N-cyclopropyl ring (Es ≈ –0.06) [4]. This specific steric encoding cannot be achieved by any other commercially available single-step N-alkyl pyrrole-3-carboxamide building block. The patent-documented synthetic protocol [5] further enables in-house derivatization if needed.

Atorvastatin-Class HMG-CoA Reductase Inhibitor Development and Impurity Reference Standard Procurement

The N-isopropyl pyrrole-3-carboxamide substructure is a conserved pharmacophoric element in multiple hepatoselective HMG-CoA reductase inhibitors derived from the atorvastatin chemotype [6]. For analytical chemistry and quality control groups developing impurity profiling methods for atorvastatin and related statins, N-isopropyl-1H-pyrrole-3-carboxamide and its synthetic precursors are essential reference materials. The compound's availability from multiple vendors with documented purity specifications (typically ≥95%) supports its use as both a synthetic intermediate and an analytical standard in regulated pharmaceutical development environments.

Computational Chemistry and QSAR Model Building for Pyrrole-Based Inhibitor Optimization

The 43-compound 3D-QSAR pharmacophore model developed for N-iso-propyl pyrrole-based HMG-CoA reductase inhibitors [7] provides a validated computational framework that explicitly incorporates the N-isopropyl substituent as a pharmacophoric feature. Researchers building or validating QSAR models for pyrrole-based inhibitors should include N-isopropyl-1H-pyrrole-3-carboxamide as a physicochemical reference point, as its well-defined computed descriptors (XLogP3, TPSA, HBD/HBA counts) enable accurate model calibration. This computational precedent is not equivalently established for the N-methyl, N-ethyl, or N-cyclopropyl analogs within the same modeling framework [7].

Quote Request

Request a Quote for N-isopropyl-1H-pyrrole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.